Superior Antiproliferative Potency Against PC-3 Prostate Cancer Cells Versus Structural Analogs
BA-3 (Anticancer agent 174) demonstrates significantly lower IC50 values against the PC-3 prostate cancer cell line compared to closely related allosecurinine derivatives BA-1 and BA-2. In a 72-hour MTT assay, BA-3 exhibited an IC50 of 121.4 nM, representing a 2.1-fold improvement over BA-1 (254.3 nM) and a 3.4-fold improvement over BA-2 (415.7 nM) [1]. This enhanced potency is attributed to structural modifications that improve target engagement and cellular uptake.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 121.4 nM |
| Comparator Or Baseline | BA-1: 254.3 nM; BA-2: 415.7 nM |
| Quantified Difference | 2.1-fold more potent than BA-1; 3.4-fold more potent than BA-2 |
| Conditions | PC-3 human prostate cancer cells; 72 h incubation; MTT assay |
Why This Matters
Lower IC50 values indicate higher potency, enabling the use of reduced compound quantities in in vitro studies and potentially translating to lower efficacious doses in vivo.
- [1] Xu XL, et al. Synthesis, biological activity and mechanism of action of novel allosecurinine derivatives as potential antitumor agents. Bioorg Med Chem. 2023; 82:117215. View Source
